5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(17)7-16-6-9/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOPKWQEWLMAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683139 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-06-0 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Investigations of 5 3 Trifluoromethoxy Phenyl Pyridin 3 Ol
Quantum Chemical Parameter Determination
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These theoretical methods provide insights into various molecular properties without the need for empirical measurements.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations would typically be employed to determine optimized molecular geometry, electronic energies, and orbital distributions.
A targeted search for DFT studies on 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol did not yield any specific research articles or datasets. Therefore, detailed parameters such as bond lengths, bond angles, dihedral angles, and frontier molecular orbital energies (HOMO-LUMO) for this specific compound, as determined by DFT, are not available in the reviewed literature.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map reveals regions of positive and negative electrostatic potential on the electron density surface.
No published studies containing an MEP surface analysis for this compound were identified. Consequently, a visual and quantitative description of its electrophilic and nucleophilic regions is not available.
Mulliken Atomic Charge Distribution Analysis
Mulliken atomic charge distribution analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the electronegativity and charge distribution across the molecular framework. This information is useful for understanding intermolecular interactions.
Specific data regarding the Mulliken atomic charges for each atom in this compound could not be located in the existing scientific literature.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These methods are crucial in drug discovery and development for identifying potential biological targets and understanding binding mechanisms.
Prediction of Molecular Targets through In Silico Methods
In silico methods for molecular target prediction involve screening the structure of a compound against databases of known biological targets to identify potential protein partners. This can provide initial hypotheses about the compound's mechanism of action.
A search for in silico target prediction studies for this compound did not yield any specific results. Therefore, there are no computationally predicted molecular targets for this compound reported in the literature.
Computational Assessment of Binding Energies and Interaction Profiles
Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a target protein. These simulations also provide an estimation of the binding affinity, often expressed as a binding energy, and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
No molecular docking studies featuring this compound as the ligand have been published. As a result, there is no available data on its binding energies or interaction profiles with any specific biological targets.
Analysis of Electronic Properties and Their Influence on Reactivity
The trifluoromethoxy group is a potent electron-withdrawing substituent, a characteristic that significantly modulates the electron density of the aromatic rings in the parent molecule. mdpi.combeilstein-journals.org This effect stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive pull of electron density away from the rest of the molecule. mdpi.com This strong inductive effect (-I) is the primary reason the -OCF₃ group deactivates the aromatic ring system to which it is attached. beilstein-journals.org
While the oxygen atom in the -OCF₃ group possesses lone pairs that can theoretically participate in resonance donation (+R), this effect is significantly diminished by the attached fluorine atoms. beilstein-journals.orgresearchgate.net The electron-withdrawing nature of the fluorine atoms reduces the electron density on the oxygen, making it a less effective electron donor into the aromatic π-system. mdpi.com Consequently, the inductive effect dominates, making the trifluoromethoxy group a net electron-withdrawing moiety. This is in contrast to the methoxy (B1213986) group (-OCH₃), which is an activating, electron-donating group due to strong resonance effects. nih.gov
The electron-withdrawing strength of the trifluoromethoxy group has been compared to that of halogens, such as chlorine. beilstein-journals.org This is quantitatively demonstrated by its effect on the acidity of phenols and benzoic acids. The presence of an -OCF₃ group lowers the pKa values of these compounds by 0.5 to 1.0 units, indicating a stabilization of the conjugate base through delocalization of the negative charge, a hallmark of electron-withdrawing substituents. beilstein-journals.org The trifluoromethoxy group also exerts a long-range effect, meaning its influence can be transmitted effectively through the molecular framework to more distant atoms. nih.govepfl.ch
| Substituent (X) in X-C₆H₄-OH | Position | pKa |
|---|---|---|
| H | - | 9.95 |
| OCH₃ | meta | 9.65 |
| OCH₃ | para | 10.21 |
| OCF₃ | meta | 9.03 |
| OCF₃ | para | 9.33 |
| Cl | meta | 9.13 |
| Cl | para | 9.43 |
Data sourced from literature on substituent effects. beilstein-journals.org
The electronic and steric properties of the trifluoromethoxy group influence the three-dimensional structure of this compound and its potential non-covalent interactions. The -OCF₃ group is bulkier than a methyl group and has greater conformational flexibility compared to a methoxy group. mdpi.comresearchgate.net This flexibility can be advantageous for optimizing binding affinity with biological targets. researchgate.net
The potent electron-withdrawing nature of the trifluoromethoxy group significantly impacts the molecule's ability to participate in certain intermolecular interactions. Specifically, the reduction of electron density on the ether oxygen atom makes it a much weaker hydrogen bond acceptor compared to the oxygen in a methoxy group. mdpi.com This can alter the molecule's interaction profile with protein active sites or solvent molecules.
| Substituent | Hansch π Parameter |
|---|---|
| OCH₃ | -0.02 |
| CH₃ | 0.56 |
| Cl | 0.71 |
| CF₃ | 0.88 |
| OCF₃ | 1.04 |
The Hansch π parameter quantifies the hydrophobicity of a substituent. A more positive value indicates greater lipophilicity. mdpi.combeilstein-journals.org
Solvation Free Energy and Electrostatic Contributions to Molecular Interactions
Solvation free energy (ΔGsolv) is a critical thermodynamic parameter that describes the energy change associated with transferring a solute from a vacuum to a solvent. It plays a pivotal role in determining solubility, membrane permeability, and binding affinities. This energy is typically partitioned into electrostatic and non-electrostatic contributions.
For this compound, the trifluoromethoxy group is a major determinant of its solvation properties. The electrostatic contribution to solvation is governed by the molecule's charge distribution and its interaction with the polar solvent. Computational models often use electrostatic potential maps to visualize these properties. mdpi.comresearchgate.net The -OCF₃ group, with its highly polarized C-F bonds and electron-poor oxygen, creates a distinct electrostatic profile. mdpi.com The strong negative potential around the fluorine atoms and the positive potential on the carbon and surrounding parts of the phenyl ring dictate how polar solvent molecules, like water, will arrange themselves around this part of the molecule.
The non-electrostatic part of the solvation energy is largely driven by van der Waals forces and the energetic cost of creating a cavity in the solvent to accommodate the solute. The high lipophilicity of the -OCF₃ group, as shown by its Hansch parameter, suggests that the non-electrostatic contribution, particularly the hydrophobic effect, is significant. mdpi.combeilstein-journals.org The transfer of this lipophilic group into an aqueous environment is energetically unfavorable, which would be reflected in the calculated solvation free energy.
Mechanistic Insights into Synthetic Transformations and Molecular Interactions
Reaction Mechanism Elucidation in Pyridine (B92270) Synthesis
The synthesis of substituted pyridines, such as the 5-aryl-pyridin-3-ol scaffold, can be achieved through various established methods. These reactions are fundamentally important for creating the heterocyclic core and introducing the desired functional groups.
Pathways Involving Nucleophilic Addition and Annulation
The formation of the pyridine ring often involves a sequence of nucleophilic additions and a final ring-closing annulation step. One of the classic methods for synthesizing polysubstituted pyridines is the Kröhnke pyridine synthesis. wikipedia.orgresearchgate.net This reaction typically occurs between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, with a source of nitrogen like ammonium (B1175870) acetate (B1210297). researchgate.net
The mechanism of the Kröhnke synthesis provides a clear example of these fundamental steps:
Enolization and Michael Addition : The process begins with the enolization of an α-pyridinium methyl ketone. This enolate then acts as a nucleophile in a 1,4-Michael addition to an α,β-unsaturated carbonyl compound. wikipedia.org
Tautomerization : The resulting Michael adduct rapidly tautomerizes to form a 1,5-dicarbonyl intermediate. wikipedia.org
Imination and Cyclization : The 1,5-dicarbonyl compound reacts with ammonia (B1221849) (from ammonium acetate) to form an imine, which then undergoes cyclization. wikipedia.org
Dehydration and Aromatization : The cyclic intermediate eliminates a pyridinium (B92312) cation and subsequently loses a molecule of water to form the final aromatic pyridine ring. wikipedia.org
For a compound like 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, this pathway would require precursors containing the 3-(trifluoromethoxy)phenyl moiety. A variation of this method could involve a single-step conversion of N-vinyl or N-aryl amides, which are activated and then undergo π-nucleophile addition and annulation. organic-chemistry.org Another approach involves the dearomative nucleophilic addition to activated pyridinium salts, which can lead to highly substituted dihydropyridines that are subsequently oxidized to the corresponding pyridine. nih.govnih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Michael Addition | Enolate, Michael Adduct |
| 2 | Imination/Cyclization | 1,5-Dicarbonyl, Imine |
| 3 | Aromatization | Hydroxy-dienamine |
Role of Catalysts and Reaction Conditions in Direct Conversions
Catalysts and specific reaction conditions are crucial for directing the synthesis towards the desired pyridine products, often enhancing yield, selectivity, and reaction rate. A variety of catalytic systems have been developed for pyridine synthesis.
Homogeneous and Heterogeneous Catalysis:
Acid/Base Catalysis: Many pyridine syntheses, including multicomponent reactions, are promoted by organocatalysts such as piperidine (B6355638) or tetrabutylammonium (B224687) hydroxide (B78521) (TBAH). acs.org These catalysts facilitate key proton transfer and condensation steps.
Metal Catalysis: Transition metals are widely used. For instance, an iron-catalyzed aerobic oxidative tandem reaction has been developed for synthesizing 2,4,6-trisubstituted pyridines from simple starting materials like benzylamines and arylalkylketones, using molecular oxygen as a green oxidant. chemistryviews.org Rhodium-catalyzed asymmetric reactions can be used to create chiral piperidines from pyridine precursors. nih.gov
Zeolite Catalysis: In the gas phase, zeolites like ZSM-5 are effective catalysts for producing pyridine bases from simple molecules such as acetaldehyde, formaldehyde, and ammonia (the Chichibabin reaction). epa.govmdpi.com The shape-selectivity of zeolites can favor the formation of specific isomers. epa.gov The acidity and textural properties of the zeolite are critical factors; a medium acidity often provides the best results, as high acidity can lead to coke formation and catalyst deactivation. mdpi.comnih.gov
Reaction Conditions: The conditions for pyridine synthesis can vary significantly. The Kröhnke synthesis is known for its generally mild conditions, often proceeding in solvents like acetic acid or methanol. wikipedia.org However, some modern approaches utilize solvent-free conditions or microwave irradiation to accelerate the reaction and improve efficiency. organic-chemistry.orgchemistryviews.org For instance, a one-pot synthesis of substituted pyridines can be achieved using a bifunctional palladium-on-carbon/montmorillonite K-10 catalyst under microwave irradiation. organic-chemistry.org
| Catalyst Type | Example | Role in Synthesis | Typical Conditions |
|---|---|---|---|
| Organocatalyst | Piperidine, TBAH | Promotes condensation and cyclization steps. acs.org | Liquid phase, often at ambient to moderate temperatures. |
| Transition Metal | FeBr₂, Rh-complexes | Catalyzes oxidation and C-C bond formation. chemistryviews.orgnih.gov | Solvent-free or in organic solvents. |
| Zeolite | H-ZSM-5 | Facilitates gas-phase condensation and cyclization; shape-selective. epa.govmdpi.com | High temperature (e.g., 450 °C) gas phase. mdpi.com |
Understanding Stereoselectivity and Regioselectivity in Cycloadditions of Substituted Pyridin-3-ols
Cycloaddition reactions, particularly [4+2] Diels-Alder reactions, are powerful tools for constructing six-membered rings and can be applied to pyridine derivatives to create complex polycyclic structures. wikipedia.org The aromaticity of the pyridine ring generally makes it an unreactive diene, but it can be activated to participate in these reactions. nih.gov For substituted pyridin-3-ols, the electronic nature and position of the substituents play a critical role in determining the regio- and stereoselectivity of the cycloaddition.
Regioselectivity: This refers to the orientation of the dienophile as it adds to the diene. In the context of a substituted pyridin-3-ol, the hydroxyl and aryl groups influence the electron density of the pyridine ring, directing the dienophile to a specific position. For instance, in reactions involving 3,4-pyridynes (highly reactive intermediates), substituents can perturb the electronic structure of the aryne, governing the regioselectivity of nucleophilic addition and cycloaddition. nih.gov Similarly, inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes can be used to synthesize pyridines with complete and predictable regiocontrol, sometimes using a temporary tether to direct the reaction. nih.gov
Stereoselectivity: This relates to the spatial arrangement of the atoms in the product. In Diels-Alder reactions, the "endo rule" often predicts the major product, where the dienophile's substituents are oriented towards the diene's π-system in the transition state. wikipedia.org However, the actual outcome is a complex function of steric hindrance, secondary orbital interactions, and reaction conditions. Theoretical and experimental studies on cycloadditions involving similar heterocyclic systems, like pyridones or nitrones, show that the reaction can be highly selective, often yielding a single diastereomer. researchgate.netresearchgate.net The selectivity is controlled by factors such as the frontier molecular orbital (HOMO-LUMO) interactions between the dipole and the dipolarophile. researchgate.net
For this compound, the bulky and electron-withdrawing nature of the trifluoromethoxy-phenyl group at the 5-position and the electron-donating hydroxyl group at the 3-position would create a polarized diene system, strongly influencing both the regiochemistry and stereochemistry of any potential cycloaddition reaction.
Molecular Recognition and Binding Mechanisms in Biological Systems
The interaction of small molecules with biological targets is governed by principles of molecular recognition, where non-covalent forces dictate binding affinity and specificity. nih.gov The structure of this compound, with its hydroxyl group, pyridine nitrogen, and trifluoromethoxy moiety, provides multiple points for such interactions.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are among the most critical non-covalent interactions in biological systems. nih.gov The pyridin-3-ol scaffold contains both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen).
As a Donor: The phenolic -OH group can donate a hydrogen bond to acceptor sites on a biological macromolecule, such as the oxygen of a carbonyl group or the nitrogen of a histidine residue.
As an Acceptor: The lone pair of electrons on the pyridine nitrogen atom can accept a hydrogen bond from donor groups like amides (-NH) or other hydroxyl groups on a protein or nucleic acid. quora.com While pyridine itself does not form hydrogen bonds with other pyridine molecules, it readily does so with H-bond donors like water. quora.com
Investigation of Metal-Ligand Interactions
Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of binding to a wide range of transition metals. wikipedia.orgnih.gov The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal ion. wikipedia.org The hydroxypyridine tautomer can coordinate to metal ions through its nitrogen atom. tandfonline.com
Furthermore, hydroxypyridinones (the keto tautomer of hydroxypyridines) are exceptionally effective chelators for hard metal ions like iron(III). kcl.ac.uk The 3-hydroxypyridine (B118123) moiety in this compound exists in equilibrium with its pyridone tautomer. This allows it to act as a bidentate ligand, coordinating to a metal ion through both the nitrogen atom and the deprotonated hydroxyl (or keto) oxygen. This chelation effect leads to the formation of stable, often octahedral, metal complexes. tandfonline.comkcl.ac.uk
The ability of this compound to coordinate with metal ions is significant in a biological context, as many enzymes and proteins are metalloproteins that require a metal cofactor for their function. The this compound molecule could potentially interact with these metalloproteins by coordinating with the active site metal ion, thereby modulating the protein's activity. The specific coordination geometry and strength of the interaction would depend on the metal ion and the steric and electronic environment of the binding site. jscimedcentral.comacs.org
Structure Activity Relationships Sar and Derivatization Strategies
Impact of the Trifluoromethoxy Group on Lipophilicity and Metabolic Stability
Furthermore, the trifluoromethoxy group significantly enhances metabolic stability. The carbon-fluorine bonds are exceptionally strong, making them resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This resistance to oxidative metabolism can prolong the half-life of a drug in the body, leading to a more favorable pharmacokinetic profile. The -OCF₃ group is more stable to metabolic degradation compared to a methoxy (B1213986) (-OCH₃) group, which is prone to O-dealkylation. This enhanced stability reduces the potential for the formation of reactive metabolites.
Table 1: Physicochemical Properties of Trifluoromethoxy and Trifluoromethyl Groups
| Substituent | Hansch π Parameter | Metabolic Stability |
|---|---|---|
| Trifluoromethoxy (-OCF₃) | +1.04 | High |
| Trifluoromethyl (-CF₃) | +0.88 | High |
Positional Effects of Fluorinated Substituents on Molecular Activity and Selectivity
The position of fluorinated substituents on an aromatic or heteroaromatic ring can have a profound impact on the molecule's biological activity and selectivity. The electron-withdrawing nature of fluorine can alter the electronic distribution within the molecule, influencing its binding affinity to the target protein.
For instance, in a series of dipeptidyl peptidase-4 inhibitors, the placement of fluorine atoms on a phenyl ring led to significant differences in potency. A 2,5-difluorophenyl analog was found to be nearly five times more potent than the 3,4-difluorophenyl isomer. The addition of another fluorine atom to create a 2,4,5-trifluorophenyl derivative resulted in a further modest enhancement of enzyme inhibition. nih.gov
These positional effects are attributed to a combination of electronic and steric factors. The fluorine atoms can modulate the pKa of nearby functional groups, which can be critical for establishing key interactions within the binding pocket of a receptor or enzyme. Furthermore, the specific placement of fluorine can lead to favorable interactions with the protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and selectivity. The strategic placement of these substituents is a critical aspect of rational drug design to optimize the pharmacological profile of a lead compound.
Modulation of Biological Activity through Derivatization of the Pyridinol Core
The pyridinol core of 5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol serves as a versatile scaffold for chemical modification to fine-tune its biological activity. Derivatization strategies often focus on the hydroxyl and nitrogen functionalities of the pyridinol ring.
Alkylation of the hydroxyl group on the pyridinol ring can modulate the compound's properties. For example, O-alkylation can alter the hydrogen-bonding capacity and lipophilicity of the molecule, which in turn can affect its binding affinity and pharmacokinetic profile. Research on various pyridine (B92270) derivatives has shown that the introduction of different functional groups can significantly impact their biological activity. For instance, the addition of hydroxyl (-OH), methoxy (-OMe), carbonyl (-C=O), and amino (-NH₂) groups has been shown to enhance the antiproliferative activity of certain pyridine derivatives. researchgate.net Conversely, the introduction of bulky groups or halogens can sometimes lead to a decrease in activity. researchgate.net The strategic addition of these groups can influence the molecule's polarity and size, which are critical determinants of its interaction with biological targets. researchgate.net
A promising strategy to enhance the therapeutic potential of the pyridinol scaffold is to integrate it into hybrid molecules. This approach involves covalently linking the pyridinol core to another pharmacologically active moiety, such as a 1,2,3-triazole ring. Triazoles are known to participate in a variety of non-covalent interactions with biological targets and are present in several clinically used drugs. researchgate.net The synthesis of pyridine-triazole hybrids has been explored as a means to develop novel therapeutic agents with a wide range of biological activities, including neurotropic properties. nih.gov These hybrid molecules can potentially interact with multiple biological targets or exhibit a synergistic effect, leading to improved efficacy. The triazole unit can be introduced via "click chemistry," a highly efficient and versatile reaction. nih.gov
Comparative Analysis of Trifluoromethoxy vs. Trifluoromethyl Substitutions in Structure-Activity Studies
Both the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are widely used in medicinal chemistry to improve the properties of drug candidates. While they share some similarities, such as high metabolic stability due to the strong C-F bonds, they also have distinct characteristics that can lead to different biological outcomes.
The trifluoromethoxy group is more lipophilic than the trifluoromethyl group, with Hansch π values of +1.04 and +0.88, respectively. This difference in lipophilicity can influence a compound's absorption, distribution, and permeability across biological membranes. In some cases, the higher lipophilicity of the -OCF₃ group can lead to enhanced potency.
From an electronic standpoint, both groups are strongly electron-withdrawing. However, the trifluoromethoxy group's oxygen atom can also act as a weak hydrogen bond acceptor, a property absent in the trifluoromethyl group. This subtle difference can be critical for specific drug-receptor interactions. In a study of p97 ATPase inhibitors, a trifluoromethoxy-substituted analog was found to be a better biochemical match to the trifluoromethyl-substituted lead compound than a pentafluorosulfanyl analog, highlighting the nuanced effects of these fluorinated groups on biological activity. researchgate.net
Table 2: Comparison of Trifluoromethoxy and Trifluoromethyl Groups
| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) |
|---|---|---|
| Hansch π Parameter | +1.04 | +0.88 |
| Hydrogen Bond Acceptor | Weak | No |
| Metabolic Stability | High | High |
Strategic Introduction of Heterocyclic and Polar Substituents to Fine-Tune Activity
The introduction of additional heterocyclic and polar substituents onto the this compound scaffold is a key strategy for fine-tuning its biological activity and selectivity. The incorporation of nitrogen-containing heterocycles, for example, can improve water solubility and metabolic stability by reducing the potential for oxidative metabolism.
In an effort to probe the steric and electronic influences on binding affinity, various heterocyclic groups can be introduced. For instance, substituting the pyridine ring with bulky moieties such as phenyl or other heteroaryl groups can significantly impact receptor binding. Studies on related pyridine analogues have shown that such substitutions can lead to compounds with high binding affinities, with Ki values in the nanomolar range.
Investigation of Biological Activities and Molecular Target Interactions
General Overview of Potential Bioactivity Profiles in Heterocyclic Scaffolds
Heterocyclic scaffolds, particularly those containing nitrogen, are fundamental components in the development of therapeutic agents. researchgate.netmdpi.comresearchgate.net The pyridine (B92270) nucleus, an isostere of benzene, is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its solubility, and its presence in numerous natural products and FDA-approved drugs. researchgate.netmdpi.comresearchgate.net Pyridine derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. researchgate.netacs.orgresearchgate.net
The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF3), can significantly modulate a molecule's physicochemical properties and biological activity. mdpi.comacs.org The trifluoromethoxy group is highly lipophilic and possesses strong electron-withdrawing characteristics, which can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. mdpi.comacs.org Compounds containing the trifluoromethoxy group are found in a variety of approved drugs and agrochemicals. mdpi.comacs.org The combination of a pyridine ring with a trifluoromethoxy-substituted phenyl group, as seen in "5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol," suggests a high potential for diverse and potent biological activities.
Exploration of Enzymatic Inhibition Properties
The structural features of "this compound" make it a candidate for enzyme inhibition. researchgate.net Fluorinated organic molecules are known to act as enzyme inhibitors through various mechanisms, including competitive and non-competitive inhibition. nih.gov The presence of fluorine can enhance binding affinity through interactions like halogen bonding and hydrophobic interactions. nih.gov
Inhibition of Kinase Pathways (e.g., PI3K/mTOR for related fluorinated pyridines)
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer. researchgate.netnih.gov Dual inhibitors of PI3K/mTOR are considered a beneficial therapeutic strategy. researchgate.netnih.gov
Several studies have highlighted the potential of pyridine-containing compounds as PI3K/mTOR inhibitors. researchgate.netnih.govresearchgate.netnih.gov For instance, a series of pyridopyrimidinone derivatives were identified as potent dual PI3K/mTOR inhibitors. researchgate.net In these compounds, the pyridine moiety was found to be crucial for activity, with substitutions on the ring influencing the inhibitory potency. researchgate.net Specifically, the introduction of a trifluoromethyl group at certain positions on the pyridine or pyrimidine (B1678525) ring has been shown to significantly increase cellular potency and enzymatic targeting of PI3Kα. researchgate.net The trifluoromethyl group's electron-withdrawing nature can enhance interactions with key residues in the enzyme's active site. google.com
While direct studies on "this compound" are not available, the extensive research on related fluorinated pyridine scaffolds strongly suggests that this compound could exhibit inhibitory activity against kinase pathways like PI3K/mTOR.
Identification of Specific Enzyme-Ligand Binding Interactions
The trifluoromethyl group can play a significant role in enzyme-ligand binding. It can participate in multipolar interactions with the protein backbone, contributing to high binding affinity. For example, the introduction of trifluoromethyl groups into menin-MLL inhibitors led to a considerable improvement in their inhibitory activity due to close interactions with the menin backbone.
In the context of kinase inhibition, the nitrogen atom of a pyridine ring often forms a key hydrogen bond with hinge residues in the kinase domain. researchgate.net Additionally, substituents on the pyridine ring can form further hydrogen bonds or hydrophobic interactions, enhancing binding affinity. researchgate.net The trifluoromethoxy group, with its potential for hydrophobic and multipolar interactions, could contribute significantly to the binding of "this compound" to its molecular targets. mdpi.comacs.org Computational docking studies on related pyridine derivatives have helped to visualize these interactions and guide the design of more potent inhibitors. nih.gov
Interactions with Membrane Systems: Membrane-Disrupting Capabilities
The ability of a molecule to interact with and potentially disrupt cell membranes is a key aspect of its biological profile. The trifluoromethyl group is known to enhance a compound's ability to penetrate biological membranes. While direct evidence for the membrane-disrupting capabilities of "this compound" is not available in the reviewed literature, the properties of its constituent moieties can offer some insights. The lipophilicity conferred by the trifluoromethoxy group could facilitate its partitioning into the lipid bilayer. mdpi.comacs.org However, whether this partitioning leads to significant membrane disruption, such as pore formation or loss of integrity, remains to be experimentally determined. Studies on other pyridine-containing amphiphiles have shown that modifications to the pyridine backbone and attached side chains can influence their interaction with and disruption of bacterial cell membranes.
Mitochondrial Uncoupling Mechanisms
Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling nutrient oxidation from ATP synthesis. researchgate.net This process increases oxygen consumption and can have therapeutic potential in metabolic diseases. researchgate.net
The trifluoromethoxy group is a key feature in the classical mitochondrial uncoupler carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP). The strong electron-withdrawing nature of this group is thought to be important for its uncoupling activity. Research on FCCP analogs has shown that the trifluoromethoxy group is required for its inhibitory effect on mitochondrial oxygen consumption.
Furthermore, studies on other heterocyclic scaffolds, such as researchgate.netresearchgate.netgoogle.comoxadiazolo[3,4-b]pyridin-7-ol derivatives, have identified them as mitochondrial uncouplers. researchgate.net In these compounds, the pyridine core and the presence of electron-withdrawing groups were found to be important for their activity. researchgate.net Given that "this compound" contains both a pyridinol scaffold and a trifluoromethoxy group, it is plausible that it could act as a mitochondrial uncoupler. The phenolic hydroxyl group could act as the protonatable site, and the lipophilic trifluoromethoxyphenyl moiety could facilitate its movement across the mitochondrial membrane.
Elucidation of Molecular Targets via Experimental and In Silico Methods
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. For "this compound," a combination of experimental and in silico approaches can be employed.
Experimental Methods: In vitro screening against a panel of kinases and other enzymes can directly identify potential targets. For example, studies on (Trifluoromethyl)pyridines have shown their activity against Chlamydia trachomatis, suggesting specific bacterial targets. Cellular thermal shift assays (CETSA) and affinity chromatography are other experimental techniques that can be used to identify direct binding partners of a compound in a cellular context.
In Silico Methods: Computational approaches such as molecular docking and pharmacophore modeling can predict potential binding targets and modes of interaction. For instance, in silico studies on pyridine and pyrimidine derivatives have been used to predict their binding to EGFR kinase. google.com Given the structural similarities to known kinase inhibitors, docking studies of "this compound" into the active sites of kinases like PI3K could provide valuable insights into its potential as an inhibitor. Target fishing algorithms, which use the chemical structure of a compound to search for potential protein targets based on ligand-protein interaction databases, can also be a powerful tool.
While specific experimental or in silico studies for "this compound" were not identified in the search, the available data on related trifluoromethyl and trifluoromethoxy-substituted pyridine compounds provide a strong basis for hypothesizing its potential molecular targets, primarily within the kinome.
Advanced Characterization Techniques and Research Methodologies
Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. While specific data for 5-[3-(trifluoromethoxy)phenyl]pyridin-3-ol is not publicly available, the expected spectroscopic features can be inferred from analyses of analogous compounds containing similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure determination in solution.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For a related compound, ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine), aromatic methylene (B1212753) protons appear in the range of δ 6.98-8.11 ppm, with a signal for a proton adjacent to a pyridine (B92270) nitrogen at 8.44 ppm ajgreenchem.com. For this compound, distinct signals would be expected for the protons on both the pyridine and phenyl rings, with their chemical shifts and coupling patterns revealing their relative positions.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. In a similar pyridine derivative, carbon signals appeared across a wide range, including values such as 111.37, 121.19, 138.37, and 158.62 ppm ajgreenchem.com. The carbon attached to the trifluoromethoxy group would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the fluorine atoms.
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. A single resonance would be expected for the -OCF₃ group, and its chemical shift would be indicative of the electronic environment of the trifluoromethoxy moiety.
Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, a broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Strong absorptions in the 1000-1300 cm⁻¹ range are typically associated with C-F stretching vibrations of the trifluoromethoxy group. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry (MS) determines the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of its elemental composition. For example, the mass of a similar indole-pyridine derivative was confirmed at m/z 449.23, corresponding to a molecular weight of 447 g/mol ajgreenchem.com.
Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds This table is predictive and based on data from structurally similar compounds.
| Technique | Expected Features |
|---|---|
| ¹H NMR | Multiple signals in the aromatic region (δ 7.0-9.0 ppm) for pyridine and phenyl protons. A broad singlet for the hydroxyl proton (-OH). |
| ¹³C NMR | Signals for aromatic carbons. A characteristic signal for the carbon in the -OCF₃ group, likely showing coupling to fluorine. |
| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group. |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C-F stretches (~1000-1300 cm⁻¹), aromatic C=C and C-H stretches. |
| Mass Spectrometry (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₂H₈F₃NO₂ to confirm the elemental formula. |
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In medicinal chemistry, it is crucial for understanding how a ligand (like this compound) interacts with its biological target, such as a protein or enzyme.
By co-crystallizing the compound with its target protein, researchers can obtain a detailed map of the binding site. This analysis reveals specific intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding affinity and selectivity. For example, studies on palladium(II) complexes with various pyridine ligands have used X-ray diffraction to unambiguously establish their solid-state structures, revealing details about bond lengths, angles, and weak intermolecular interactions that govern their chemistry nih.govacs.org. Similarly, the crystal structure of a complex containing a pyridine-2,6-dicarboxylate (B1240393) ligand revealed a nine-coordinated samarium ion, detailing the precise Sm–O and Sm–N bond distances researchgate.net. This level of structural detail is invaluable for structure-based drug design, allowing for the rational optimization of lead compounds to improve their potency and pharmacological properties.
Kinetic Studies using UV/Vis Absorption Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to study the kinetics of chemical reactions in solution researchgate.net. If this compound or a reaction involving it has a chromophore that absorbs light in the UV-Vis range, this method can be used to monitor changes in its concentration over time.
The principle involves measuring the absorbance of a solution at a specific wavelength where the reactant or product absorbs maximally. According to the Beer-Lambert Law, absorbance is directly proportional to concentration. By recording the absorbance at various time intervals, a concentration-time profile can be generated. This data can then be used to determine the reaction rate, rate constant, and reaction order sapub.org. For instance, UV-Vis spectroscopy has been used to study the kinetics of the degradation of the insecticide Isoprocarb in aqueous solutions by monitoring the appearance of its hydrolysis product, 2-isopropylphenol (B134262) sctunisie.org. This methodology could be applied to study the stability or reactivity of this compound under various conditions, such as different pH levels or in the presence of other reagents.
Microscale and Scale-Up Synthetic Investigations
The synthesis of novel compounds like this compound involves investigations at different scales.
Microscale Synthesis refers to carrying out chemical reactions on a small scale (typically in the milligram to gram range). This approach is beneficial during the initial stages of research as it minimizes the consumption of starting materials, reduces waste, and allows for rapid screening of reaction conditions ajgreenchem.com. Techniques such as microwave-assisted synthesis are often employed at this scale to accelerate reaction times and improve yields. For the synthesis of related pyrazolo[3,4-b]pyridines, microwave irradiation has been shown to be an efficient method in multi-component reactions researchgate.net.
Scale-Up Synthesis involves transitioning a synthetic route from the laboratory bench to a larger scale (kilogram or more), which is necessary for producing sufficient quantities of the compound for further testing or commercialization. This process presents challenges such as heat transfer, mixing efficiency, and ensuring consistent product quality. The synthesis of biaryl compounds, a class to which this compound belongs, often utilizes robust cross-coupling reactions like the Suzuki-Miyaura coupling. Efficient procedures for synthesizing biaryls via cross-coupling of arylboronic acids with aryl chlorides have been developed, which are economical for industrial processes researchgate.netnih.govorganic-chemistry.org. The development of a scalable synthesis for this compound would likely involve optimizing a palladium-catalyzed cross-coupling reaction between a suitable pyridine precursor and a (3-trifluoromethoxy)phenyl boronic acid or a related organometallic reagent.
Q & A
Basic: What are the recommended synthetic routes for 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of trifluoromethoxy-substituted pyridines often involves cross-coupling reactions or halogen exchange strategies. A three-step approach for analogous trifluoromethylpyridines includes:
Halogenation : Introduce halogens (e.g., Cl, Br) at specific pyridine positions using reagents like PCl₅ or NBS.
Trifluoromethoxy Incorporation : Utilize CuCF₃-mediated trifluoromethylation (derived from fluoroform) under controlled temperatures (60–80°C) to avoid side reactions .
Hydroxylation : Employ hydroxylation via acidic or basic hydrolysis (e.g., HCl/NaOH) at 80–100°C, ensuring pH control to prevent decomposition.
Key Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling) critically impact yield. For example, excessive heating during trifluoromethoxy introduction can lead to dehalogenation .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC/GC-MS : Quantify purity (>95% typically required for biological assays) using reverse-phase HPLC with a C18 column and acetonitrile/water gradient.
- NMR Spectroscopy : Confirm structure via ¹H/¹⁹F NMR. The trifluoromethoxy group shows a distinct ¹⁹F signal at δ −58 to −62 ppm .
- X-ray Crystallography : Resolve crystalline forms (if applicable) to validate stereochemistry, as seen in related carbamylopyridine derivatives .
- Melting Point Analysis : Compare experimental values (e.g., mp 189–190°C for similar nitro-trifluoromethylpyridines) to literature .
Advanced: How does the trifluoromethoxy group influence the compound’s solubility and stability in aqueous vs. organic matrices?
Methodological Answer:
- Solubility : The trifluoromethoxy group increases hydrophobicity (logP ≈ 2.08 for analogous compounds), reducing aqueous solubility but enhancing lipid membrane permeability . Use co-solvents (e.g., DMSO ≤5% v/v) for in vitro studies.
- Stability : The group is hydrolytically stable under neutral conditions but may degrade in strongly acidic/basic environments (pH <2 or >10). Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Matrix Effects : In biological buffers (e.g., PBS), aggregation may occur; dynamic light scattering (DLS) is recommended to assess colloidal stability.
Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
Methodological Answer:
- Docking vs. Assay Discrepancies : If computational models (e.g., AutoDock) predict high binding affinity but in vitro assays show low activity, consider:
- Conformational Flexibility : Use molecular dynamics (MD) simulations to account for protein-ligand flexibility.
- Metabolite Interference : Test for metabolic degradation (e.g., liver microsomes) using LC-MS to identify inactive metabolites .
- Membrane Permeability : Measure logD (octanol-water distribution coefficient) to assess cellular uptake limitations .
- Case Study : CB-839 (a related glutaminase inhibitor) showed IC₅₀ = 24 nM in recombinant assays but required formulation optimization (e.g., PEGylation) for in vivo efficacy .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?
Methodological Answer:
- Core Modifications :
- Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂ at position 2) to enhance electrophilicity and target binding .
- Phenyl Substituents : Replace 3-(trifluoromethoxy) with 3,5-bis(trifluoromethyl) to improve potency, as seen in aprepitant derivatives .
- Functional Group Additions :
- SAR Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide iterative design.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/dissolving.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C to prevent toxic byproducts (e.g., HF gas) .
- Acute Exposure Protocol : For skin contact, rinse with 10% polyethylene glycol solution; for inhalation, administer oxygen therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
